molecular formula C10H14O B142983 3-Methyl-3-prop-2-ynoxycyclohexene CAS No. 150546-28-4

3-Methyl-3-prop-2-ynoxycyclohexene

Cat. No. B142983
M. Wt: 150.22 g/mol
InChI Key: ZFIMJGSRBFFTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-prop-2-ynoxycyclohexene, also known as MPPC, is a cycloalkene compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method that involves the use of various reagents and techniques. Its mechanism of action and biochemical and physiological effects have also been studied extensively, making it a promising candidate for future research endeavors. In

Mechanism Of Action

3-Methyl-3-prop-2-ynoxycyclohexene acts as a reactive intermediate in various chemical reactions due to its triple bond and cyclohexene ring structure. It can undergo addition reactions with various nucleophiles, such as amines and alcohols, to form new compounds. 3-Methyl-3-prop-2-ynoxycyclohexene has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Biochemical And Physiological Effects

3-Methyl-3-prop-2-ynoxycyclohexene has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Methyl-3-prop-2-ynoxycyclohexene has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain.

Advantages And Limitations For Lab Experiments

3-Methyl-3-prop-2-ynoxycyclohexene has several advantages for lab experiments, including its high reactivity and unique structure. Its ability to form new compounds through addition reactions makes it a valuable tool for the development of new compounds and materials. However, 3-Methyl-3-prop-2-ynoxycyclohexene has some limitations, including its toxicity and potential for side reactions. Careful handling and purification are required to ensure the safety and purity of the product.

Future Directions

There are several future directions for the study of 3-Methyl-3-prop-2-ynoxycyclohexene, including the development of new synthetic methods and the exploration of its potential as a drug candidate. 3-Methyl-3-prop-2-ynoxycyclohexene could be used as a building block for the synthesis of new compounds with improved properties. Its ability to inhibit acetylcholinesterase activity could also be further explored for the treatment of Alzheimer's disease. Additionally, the potential of 3-Methyl-3-prop-2-ynoxycyclohexene as an anti-cancer agent could be studied further to develop new treatments for cancer.
In conclusion, 3-Methyl-3-prop-2-ynoxycyclohexene is a promising compound with potential applications in various scientific research fields. Its unique structure and reactivity make it a valuable tool for the development of new compounds and materials. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Methyl-3-prop-2-ynoxycyclohexene have been discussed in detail in this paper. Further research is needed to fully explore the potential of 3-Methyl-3-prop-2-ynoxycyclohexene in the scientific community.

Synthesis Methods

The synthesis of 3-Methyl-3-prop-2-ynoxycyclohexene involves the reaction of cyclohexanone with propargyl bromide in the presence of potassium tert-butoxide. The reaction proceeds through a series of steps, including deprotonation, nucleophilic substitution, and elimination, to yield 3-Methyl-3-prop-2-ynoxycyclohexene as the final product. This method has been optimized and modified over time to improve the yield and purity of the product.

Scientific Research Applications

3-Methyl-3-prop-2-ynoxycyclohexene has been used in various scientific research applications, including organic synthesis, material science, and drug discovery. Its unique structure and reactivity make it a valuable tool for the development of new compounds and materials. 3-Methyl-3-prop-2-ynoxycyclohexene has also been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

150546-28-4

Product Name

3-Methyl-3-prop-2-ynoxycyclohexene

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-3-prop-2-ynoxycyclohexene

InChI

InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h1,5,7H,4,6,8-9H2,2H3

InChI Key

ZFIMJGSRBFFTHM-UHFFFAOYSA-N

SMILES

CC1(CCCC=C1)OCC#C

Canonical SMILES

CC1(CCCC=C1)OCC#C

synonyms

Cyclohexene, 3-methyl-3-(2-propynyloxy)- (9CI)

Origin of Product

United States

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